molecular formula C20H27N3O B11139628 N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide

N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide

Cat. No.: B11139628
M. Wt: 325.4 g/mol
InChI Key: ODTANSMBWHQIOW-UHFFFAOYSA-N
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Description

N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide is a complex organic compound with a fused bicyclic structure. Let’s break down its name:

    N~4~-cyclohexyl: The cyclohexyl group forms a six-membered carbon ring.

    1-isopropyl: The isopropyl group (CH(CH₃)₂) is attached at position 1.

    1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine: This part of the name describes the core structure, which includes a pyrrolopyridine ring system fused with a cyclopentane ring.

    4-carboxamide: The carboxamide functional group (CONH₂) is attached at position 4.

Preparation Methods

The synthetic routes for this compound can vary, but one common approach involves cyclization reactions

    Cyclization of an intermediate: Starting from appropriate precursors, a cyclization reaction forms the fused ring system. Conditions may involve heat, acid catalysis, or other suitable reagents.

    Isopropyl group introduction: The isopropyl group is introduced via an appropriate synthetic step.

    Cyclohexyl group addition: The cyclohexyl group is added using a suitable reagent.

Industrial production methods may involve optimization of these steps for scalability and efficiency.

Chemical Reactions Analysis

    Oxidation and Reduction: N4-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide may undergo oxidation or reduction reactions, affecting its biological activity.

    Substitution Reactions: Substituents on the cyclohexyl or isopropyl groups can be modified through substitution reactions.

    Common Reagents: Specific reagents depend on the desired modifications. For example, oxidants like KMnO₄ or reducing agents like LiAlH₄ may be used.

    Major Products: These reactions can yield derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate, especially in areas like cancer therapy or neurological disorders.

    Chemical Biology: Study its interactions with biological macromolecules.

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

    Molecular Targets: Identify receptors, enzymes, or other biomolecules affected by this compound.

    Pathways: Understand the signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight features that set it apart from related compounds.

    Similar Compounds: Explore analogs or structurally related molecules.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclohexyl-4-propan-2-yl-2,4-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C20H27N3O/c1-13(2)23-12-11-16-18(15-9-6-10-17(15)22-19(16)23)20(24)21-14-7-4-3-5-8-14/h11-14H,3-10H2,1-2H3,(H,21,24)

InChI Key

ODTANSMBWHQIOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C3=C(CCC3)N=C21)C(=O)NC4CCCCC4

Origin of Product

United States

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